molecular formula C8H18N2 B3053984 Cyclooctylhydrazine CAS No. 57369-89-8

Cyclooctylhydrazine

Cat. No.: B3053984
CAS No.: 57369-89-8
M. Wt: 142.24 g/mol
InChI Key: KBGWLCCUUHMQBT-UHFFFAOYSA-N
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Description

Cyclooctylhydrazine is a heterocyclic organic compound with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol . It is primarily used in research and experimental applications due to its unique chemical properties and potential for various reactions.

Chemical Reactions Analysis

Cyclooctylhydrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields cyclooctanone, while reduction produces cyclooctylamine .

Mechanism of Action

The mechanism of action of cyclooctylhydrazine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Cyclooctylhydrazine can be compared with other hydrazine derivatives such as phenylhydrazine and benzylhydrazine. While all these compounds share the hydrazine functional group, this compound is unique due to its cyclic structure, which imparts different chemical reactivity and biological activity .

    Phenylhydrazine: Known for its use in the synthesis of hydrazones and as a reagent in organic chemistry.

    Benzylhydrazine: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

This compound’s cyclic structure makes it particularly interesting for the synthesis of cyclic hydrazones and other heterocyclic compounds, which are valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

cyclooctylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-10-8-6-4-2-1-3-5-7-8/h8,10H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGWLCCUUHMQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583325
Record name Cyclooctylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57369-89-8
Record name Cyclooctylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclooctylhydrazine
Reactant of Route 2
Cyclooctylhydrazine
Reactant of Route 3
Cyclooctylhydrazine
Reactant of Route 4
Cyclooctylhydrazine
Reactant of Route 5
Cyclooctylhydrazine
Reactant of Route 6
Cyclooctylhydrazine

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